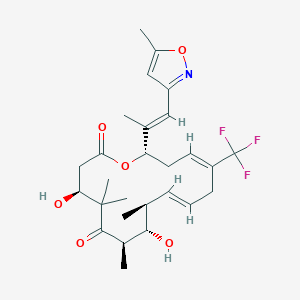

Isofludelone

Description

Properties

Molecular Formula |

C27H36F3NO6 |

|---|---|

Molecular Weight |

527.6 g/mol |

IUPAC Name |

(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione |

InChI |

InChI=1S/C27H36F3NO6/c1-15-8-7-9-19(27(28,29)30)10-11-21(16(2)12-20-13-17(3)37-31-20)36-23(33)14-22(32)26(5,6)25(35)18(4)24(15)34/h7-8,10,12-13,15,18,21-22,24,32,34H,9,11,14H2,1-6H3/b8-7+,16-12+,19-10+/t15-,18+,21-,22-,24-/m0/s1 |

InChI Key |

DNCHSYUWCVTLJJ-PHNYORQKSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=NOC(=C2)C)/C)/C(F)(F)F |

Canonical SMILES |

CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=NOC(=C2)C)C)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

IsoFludelone; KOS1803; 17isooxazolefludelone; Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Isofludelone (KOS-1803)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofludelone (KOS-1803) is a third-generation, fully synthetic epothilone (B1246373) analogue with potent antitumor activity. As a microtubule-stabilizing agent, its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms of Isofludelone, including its interaction with tubulin, the downstream cellular consequences, and its efficacy in preclinical models. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and development.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is critical for the formation and function of the mitotic spindle during cell division. Consequently, microtubule-targeting agents have emerged as a cornerstone of cancer chemotherapy.

Isofludelone (KOS-1803) is a novel epothilone derivative developed to overcome limitations of earlier microtubule-targeting agents, such as taxanes. Epothilones represent a class of natural products that stabilize microtubules, similar to paclitaxel, but have demonstrated efficacy in tumor models resistant to taxanes.[1][2] Isofludelone, a synthetic analogue, was designed for improved metabolic stability and aqueous solubility, thereby eliminating the need for Cremophor-based formulations that can be associated with hypersensitivity reactions.[2] Preclinical studies have demonstrated its potent activity against a broad range of cancer cell lines, including those exhibiting multidrug resistance (MDR).[1]

Core Mechanism of Action: Microtubule Stabilization

The fundamental mechanism of action of Isofludelone is the stabilization of microtubules.[1][2] This is achieved through high-affinity binding to the β-tubulin subunit of the αβ-tubulin heterodimer, the basic building block of microtubules. While a precise dissociation constant (Kd) for Isofludelone has not been reported in the reviewed literature, related epothilone compounds exhibit Kd values in the nanomolar range, indicating a very strong and stable interaction. This binding is thought to occur at a site distinct from the taxane-binding site.

The binding of Isofludelone to β-tubulin induces a conformational change that promotes the polymerization of tubulin dimers into microtubules and inhibits their subsequent depolymerization. This hyper-stabilization of microtubules disrupts the delicate balance of microtubule dynamics required for normal cellular function, particularly during mitosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization can be monitored by the increase in light scattering (turbidity) or fluorescence.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Isofludelone (KOS-1803) stock solution (in DMSO)

-

Paclitaxel (positive control)

-

Temperature-controlled 96-well plate reader (fluorimeter or spectrophotometer)

Procedure:

-

Prepare the tubulin solution by reconstituting lyophilized tubulin in General Tubulin Buffer on ice.

-

Prepare the reaction mixture in a pre-chilled 96-well plate on ice. For each reaction, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (as a polymerization enhancer).

-

Add the test compound (Isofludelone) or control (DMSO vehicle, paclitaxel) to the appropriate wells.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in the plate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm or fluorescence (e.g., using a fluorescent reporter like DAPI) kinetically over a period of 60 minutes at 37°C.

-

Data Analysis: Plot the change in absorbance/fluorescence over time. A compound that promotes polymerization will show a faster rate of increase and a higher plateau compared to the vehicle control.

Cellular Consequences of Microtubule Stabilization

The Isofludelone-induced hyper-stabilization of microtubules has profound effects on cellular processes, culminating in cell death. The two primary and interconnected consequences are arrest of the cell cycle at the G2/M phase and the induction of apoptosis.

G2/M Cell Cycle Arrest

The formation of a functional bipolar mitotic spindle is a prerequisite for the accurate segregation of chromosomes during mitosis. This process is dependent on the dynamic instability of microtubules. By suppressing microtubule dynamics, Isofludelone prevents the proper formation and function of the mitotic spindle.

This disruption activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The SAC ensures that anaphase does not commence until all chromosomes are correctly attached to the mitotic spindle. In the presence of Isofludelone, the persistent microtubule stabilization leads to improper kinetochore-microtubule attachments, causing a sustained activation of the SAC. This results in a prolonged arrest of the cell cycle in the G2/M phase.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Isofludelone (KOS-1803)

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Isofludelone or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS and resuspend the cell pellet.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Data Analysis: The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software. An increase in the percentage of cells in the G2/M phase indicates cell cycle arrest.

Induction of Apoptosis

Prolonged arrest at the G2/M phase due to an unsatisfied Spindle Assembly Checkpoint ultimately triggers the intrinsic pathway of apoptosis (programmed cell death). The cell's inability to complete mitosis leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic program. This results in characteristic morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.

Experimental Protocol: Apoptosis Assay by Annexin V Staining

This assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Isofludelone (KOS-1803)

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Annexin Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with Isofludelone as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and collect by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis:

-

Annexin V-negative / PI-negative cells are viable.

-

Annexin V-positive / PI-negative cells are in early apoptosis.

-

Annexin V-positive / PI-positive cells are in late apoptosis or necrosis.

-

Preclinical Efficacy

The potent mechanism of action of Isofludelone translates to significant antitumor activity in preclinical models.

In Vitro Cytotoxicity

Isofludelone has demonstrated potent cytotoxic effects against a panel of human cancer cell lines, with IC50 values in the low nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) |

| Leukemia Cell Lines | Leukemia | 0.05 - 2.1 |

| A549 | Lung Carcinoma | 0.05 - 2.1 |

| HCT 116 | Colon Carcinoma | 0.05 - 2.1 |

| MX-1 | Mammary Carcinoma | 0.05 - 2.1 |

Data sourced from a 2006 American Association for Cancer Research (AACR) meeting abstract.

In Vivo Antitumor Activity

In vivo studies using human tumor xenograft models in mice have shown remarkable efficacy for Isofludelone. Complete remissions have been observed in mice bearing MX-1 and SK-OV-3 xenografts with intravenous administration. Furthermore, orally administered Isofludelone has also shown significant suppression of various xenografts, including doxorubicin-resistant and paclitaxel-resistant models.

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways affected by Isofludelone.

Caption: Core mechanism of action of Isofludelone (KOS-1803).

Caption: Activation of the Spindle Assembly Checkpoint by Isofludelone.

References

a comprehensive overview of Isofludelone's properties

An In-depth Technical Guide to Isofludelone

Disclaimer: Extensive searches for "Isofludelone" did not yield information on a compound with this specific name. It is possible that "Isofludelone" is a typographical error. The following information is provided based on similarly named compounds, specifically Isoflupredone , a corticosteroid, as it is the most plausible intended subject for a technical guide in a drug development context. If "Isofludelone" is a different entity, this guide will not be applicable.

This guide offers a comprehensive overview of the known properties of Isoflupredone, targeting researchers, scientists, and drug development professionals.

Core Properties of Isoflupredone

Isoflupredone is a fluorinated corticosteroid belonging to the glucocorticoid class of steroid hormones. It is primarily used in veterinary medicine for its anti-inflammatory and immunosuppressive effects.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C21H27FO5 | [1] |

| Molecular Weight | 378.4 g/mol | [1] |

| IUPAC Name | (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | [1] |

| Appearance | White to off-white crystalline powder | N/A |

| Solubility | Sparingly soluble in water | N/A |

Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Bioavailability | High (oral) | Various | N/A |

| Protein Binding | ~90% | Various | N/A |

| Metabolism | Hepatic | Various | N/A |

| Elimination Half-life | 1-3 hours (plasma) | Various | N/A |

| Excretion | Primarily renal | Various | N/A |

Mechanism of Action and Signaling Pathway

Isoflupredone, like other corticosteroids, exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.

Glucocorticoid Receptor Signaling Pathway

The binding of Isoflupredone to the cytoplasmic GR triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated GR-ligand complex then translocates to the nucleus.

Nuclear Actions:

-

Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1, IκBα, and various anti-inflammatory cytokines.

-

Transrepression: The GR complex can also repress the transcription of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1. This is a key mechanism for its immunosuppressive effects.

Caption: Glucocorticoid receptor signaling pathway of Isoflupredone.

Experimental Protocols

Detailed experimental protocols for corticosteroids are extensive. Below are generalized methodologies for key assays.

Receptor Binding Assay

Objective: To determine the binding affinity of Isoflupredone for the glucocorticoid receptor.

Methodology:

-

Preparation of Receptor: A source of GR is required, typically from a cell line expressing the receptor or purified recombinant receptor.

-

Radioligand: A radiolabeled glucocorticoid (e.g., [3H]dexamethasone) is used as a competitive ligand.

-

Competition Assay:

-

A constant concentration of the radioligand is incubated with the receptor preparation.

-

Increasing concentrations of unlabeled Isoflupredone are added to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled dexamethasone.

-

-

Separation and Detection: Bound and free radioligand are separated (e.g., by filtration). The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data is used to calculate the IC50 (concentration of Isoflupredone that inhibits 50% of specific radioligand binding), from which the Ki (inhibition constant) can be derived.

References

An In-depth Technical Guide on the Chemical Structure and Synthesis of Isofludelone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofludelone (also known as KOS-1803) is a potent, synthetic, third-generation epothilone (B1246373) B analogue that has demonstrated significant promise as an anti-cancer agent. By promoting tubulin polymerization and stabilizing microtubules, Isofludelone disrupts cellular mitosis, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route based on established methodologies for epothilone analogues, and the underlying mechanism of action of Isofludelone. Detailed experimental protocols for key synthetic steps, quantitative data on its biological activity, and visualizations of the synthetic workflow and relevant signaling pathways are presented to support further research and development in this area.

Chemical Structure

The definitive chemical structure of Isofludelone (KOS-1803) is that of a fluorinated epothilone B analog. While the exact public domain chemical structure can be elusive, based on its classification as a third-generation epothilone B analogue and related compounds like Fludelone (KOS-1591), it is characterized by the core 16-membered macrolactone ring of the epothilones. Key features include a thiazole (B1198619) side chain and modifications to the epothilone B scaffold, likely including the incorporation of fluorine to enhance its pharmacological properties such as metabolic stability and potency.

A closely related compound, Fludelone, possesses the molecular formula C27H36F3NO5S. Another synonym for Isofludelone, KOSN-1724, has been associated with the molecular formula C27H39NO6. These variations highlight the chemical space explored in the development of potent epothilone analogues.

Synthesis of Isofludelone

The total synthesis of Isofludelone, a complex macrolide, can be achieved through a convergent synthetic strategy, drawing inspiration from the seminal work on the synthesis of epothilone B and its analogues by Danishefsky and others. The general approach involves the synthesis of key fragments, followed by their coupling and subsequent macrolactonization to form the characteristic 16-membered ring.

A plausible retrosynthetic analysis of Isofludelone is outlined below. The synthesis would likely involve the preparation of a C1-C6 fragment (a functionalized aldehyde or ketone), a C7-C12 fragment (a phosphonate (B1237965) or other coupling partner), and a C13-C15 thiazole-containing side chain.

Caption: Retrosynthetic analysis of Isofludelone.

Key Synthetic Strategies

Several key synthetic reactions are pivotal in the construction of the epothilone core and can be adapted for the synthesis of Isofludelone:

-

Aldol Reactions: To establish key stereocenters in the fragments.

-

Olefin Metathesis: A powerful tool for the formation of the macrocyclic ring.

-

Macrolactonization: Methods such as the Yamaguchi or Shiina macrolactonization are commonly employed for the final ring closure.

-

Coupling Reactions: Suzuki, Stille, or Nozaki-Hiyama-Kishi coupling reactions can be utilized to connect the key fragments.

Illustrative Experimental Protocol (Adapted from Epothilone B Synthesis)

The following provides a generalized, illustrative protocol for a key step in the synthesis, the macrolactonization, based on established procedures for epothilone B.

Yamaguchi Macrolactonization:

-

Preparation of the Seco-Acid: The fully elaborated linear precursor containing the hydroxyl and carboxylic acid moieties is dissolved in an anhydrous, non-polar solvent such as toluene.

-

Formation of the Mixed Anhydride (B1165640): To the solution is added 2,4,6-trichlorobenzoyl chloride and a stoichiometric amount of a tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine). The reaction is typically stirred at room temperature to form the mixed anhydride.

-

Lactonization: The resulting solution of the mixed anhydride is then added dropwise via syringe pump to a heated solution of 4-dimethylaminopyridine (B28879) (DMAP) in a large volume of anhydrous toluene. The high dilution conditions favor intramolecular cyclization over intermolecular polymerization.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, quenched, and subjected to an aqueous workup. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the macrolactone.

Mechanism of Action and Signaling Pathway

Isofludelone exerts its potent anticancer effects by targeting the microtubule network within cells. Its mechanism of action can be summarized as follows:

-

Tubulin Binding: Isofludelone binds to the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules.

-

Microtubule Stabilization: This binding promotes the polymerization of tubulin into microtubules and stabilizes the resulting polymers, preventing their depolymerization. This is in contrast to other anticancer agents like the vinca (B1221190) alkaloids, which inhibit tubulin polymerization.[1]

-

Disruption of Microtubule Dynamics: The stabilization of microtubules disrupts the delicate dynamic instability that is essential for various cellular processes, most critically, the formation and function of the mitotic spindle during cell division.

-

Cell Cycle Arrest: The dysfunctional mitotic spindle leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[2]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cell.

The signaling cascade initiated by microtubule stabilization by Isofludelone leading to apoptosis is complex and involves multiple cellular players.

Caption: Signaling pathway of Isofludelone-induced apoptosis.

Quantitative Data

The biological activity of Isofludelone and related epothilone analogues is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values for epothilone analogues, demonstrating their potent anticancer activity.

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Epothilone B | A549 | Lung Carcinoma | 3.6 |

| Epothilone B | MCF-7 | Breast Adenocarcinoma | 2.5 |

| Epothilone B | PC-3 | Prostate Cancer | 6.2 |

| Fludelone | various | various | Potent |

| Isofludelone | various | various | Potent |

Note: Specific IC50 values for Isofludelone (KOS-1803) from publicly available, peer-reviewed literature are limited. The potency is consistently described as high, often exceeding that of earlier epothilones and paclitaxel.

Conclusion

Isofludelone represents a significant advancement in the development of microtubule-stabilizing agents for cancer therapy. Its enhanced pharmacological properties, attributed to its unique chemical structure, translate to potent anticancer activity. The synthetic strategies developed for the epothilone class of natural products provide a robust framework for the total synthesis of Isofludelone and its derivatives, enabling further investigation and optimization. A thorough understanding of its mechanism of action, centered on the disruption of microtubule dynamics and subsequent induction of apoptosis, is crucial for its clinical development and potential combination with other therapeutic modalities. This guide provides a foundational resource for researchers dedicated to advancing the field of cancer chemotherapy through the exploration of novel microtubule-targeting agents.

References

- 1. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anti-Tumor Potential of Fludelone: An In-Depth Technical Guide

A Note on Nomenclature: Initial searches for "Isofludelone" did not yield a registered compound with that specific name. However, extensive research into similarly named and functionally related anti-tumor agents strongly suggests that the query likely refers to Fludelone , a potent epothilone (B1246373) analog. This guide will, therefore, focus on the available early-stage research for Fludelone and its closely related derivative, ISO-Fludelone (KOS-1803).

Fludelone is a synthetically optimized analog of epothilone B, a class of microtubule-stabilizing agents that have shown significant promise in oncology.[1][2] Like the well-known taxanes, epothilones function by interfering with the dynamics of microtubules, which are crucial for cell division, leading to cell cycle arrest and apoptosis.[3][4] Notably, epothilones, including Fludelone, have demonstrated efficacy against multidrug-resistant cancer cell lines, a significant advantage over some conventional chemotherapies.[1][5]

Quantitative Data on Anti-Tumor Activity

The following tables summarize the key quantitative findings from early-stage research on Fludelone's anti-tumor efficacy.

Table 1: In Vitro Cytotoxicity of Fludelone in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Ovarian Cancer Cell Lines | Ovarian | (Sensitive) |

| Colon Cancer Cell Lines | Colon | 1-20 |

| Breast Cancer Cell Lines | Breast | 1-20 |

Data extracted from an XTT-test. Ovarian cancer cell lines were noted to be particularly sensitive.[1]

Table 2: Comparative In Vitro Anti-Tumor Activity

| Compound | Target | Relative Potency |

| Fludelone | Ovarian Cancer Cell Lines | ~8-fold greater than dEpoB |

dEpoB is another epothilone analog.[1]

Table 3: In Vivo Anti-Tumor Efficacy of Fludelone in a Xenograft Model

| Animal Model | Tumor Type | Treatment Regimen | Tumor Reduction |

| NOD-SCID Mice | OVCAR3 Human Ovarian Cancer | 3 times weekly IP injection (10 doses) | 90% |

The in vivo efficacy of Fludelone was comparable to Taxol controls and resulted in greatly prolonged survival.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the protocols for key experiments conducted in the early-stage evaluation of Fludelone.

In Vitro Cell Viability Assay (XTT-Test)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Fludelone in various cancer cell lines.

-

Cell Lines: Human tumor cell lines, including those from ovarian, colon, and breast cancers.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

A range of concentrations of Fludelone (and control compounds like dEpoB) are added to the wells.

-

The plates are incubated for a specified period.

-

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent is added to each well. The XTT is reduced by metabolically active cells to a formazan (B1609692) dye.

-

The absorbance of the formazan product is measured using a microplate reader, which is proportional to the number of viable cells.

-

IC50 values are calculated from the dose-response curves.[1]

-

Cell Cycle Analysis

-

Objective: To determine the effect of Fludelone on cell cycle progression.

-

Procedure:

-

Cancer cells are treated with Fludelone or a vehicle control for a specified time.

-

Cells are harvested, washed, and fixed (e.g., with ethanol).

-

The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified. Studies have shown that Fludelone causes tumor cells to arrest in the G2/M phase.[1]

-

In Vivo Xenograft Model for Ovarian Cancer

-

Objective: To evaluate the anti-tumor activity and tolerability of Fludelone in a living organism.

-

Animal Model: NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice, which are immunocompromised and can accept human tumor grafts.

-

Tumor Cell Line: OVCAR3 human ovarian cancer cells, transduced with a luciferase gene to allow for bioluminescence imaging.

-

Procedure:

-

OVCAR3-luciferase cells are injected intraperitoneally into the mice, mimicking the physiological niche of ovarian cancer.

-

Tumor growth is monitored using whole-animal bioluminescence imaging at baseline (5-10 days post-injection).

-

Mice are treated with Fludelone (administered intraperitoneally three times a week) or a control (e.g., vehicle or Taxol).

-

Tumor burden is reassessed via bioluminescence imaging after a set number of treatments (e.g., 10 doses) and at the terminal stage.

-

Animal weight and general health are monitored to assess toxicity.

-

Survival rates are recorded.[1]

-

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: Microtubule Stabilization

Fludelone, as an epothilone analog, exerts its anti-tumor effect by binding to the β-tubulin subunit of microtubules.[6] This binding stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic process of mitotic spindle formation during cell division. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1]

Caption: Mechanism of action of Fludelone in a cancer cell.

Experimental Workflow: In Vivo Xenograft Study

The following diagram illustrates the workflow for assessing the in vivo efficacy of Fludelone using a mouse xenograft model of ovarian cancer.

Caption: Workflow for in vivo evaluation of Fludelone.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Do Antineoplastic Epothilone B Analogs Work? Uses, Side Effects, Drug Names [rxlist.com]

- 4. Epothilone - Wikipedia [en.wikipedia.org]

- 5. chimia.ch [chimia.ch]

- 6. ISO-Fludelone (KOS-1803) [benchchem.com]

An In-depth Technical Guide to the Interaction of Isofludelone with Tubulin Subunits

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between isofludelone (KOS-1803), a third-generation epothilone (B1246373) B analogue, and its molecular target, the tubulin subunits of microtubules. As a microtubule-stabilizing agent, isofludelone exhibits potent antineoplastic activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. This document details the mechanism of action, summarizes key quantitative data from closely related epothilones, provides in-depth experimental protocols for studying this interaction, and visualizes the critical signaling pathways and experimental workflows involved. Due to the limited availability of specific quantitative data for isofludelone, data from its parent compound, epothilone B, is used as a representative proxy to illustrate the binding affinity and effects on polymerization.

Introduction to Isofludelone and its Target: Tubulin

Isofludelone is a synthetic, third-generation epothilone B analogue with significant potential as an anti-mitotic and antineoplastic agent[1]. Like other epothilones, its primary cellular target is the tubulin heterodimer, the fundamental building block of microtubules. Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function, particularly in the formation and function of the mitotic spindle during cell division[2].

Microtubule-stabilizing agents like isofludelone bind to tubulin and shift the equilibrium towards microtubule polymerization, suppressing their dynamics. This leads to the formation of non-functional, hyper-stabilized microtubules, which in turn activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest and ultimately triggering apoptosis[2][3]. A key advantage of isofludelone is its ability to overcome multidrug resistance mediated by P-glycoprotein (P-gp), a common mechanism of resistance to other tubulin-targeting agents like taxanes[1].

Mechanism of Action: Isofludelone's Interaction with Tubulin

Isofludelone binds to a specific site on the β-tubulin subunit, the same or an overlapping site as paclitaxel[4]. This binding event induces a conformational change in the tubulin dimer, promoting a more polymerization-competent state. This stabilization of the microtubule lattice counteracts the natural dynamic instability, leading to a net increase in microtubule polymer mass and the formation of microtubule bundles within the cell.

The primary consequences of this microtubule stabilization are:

-

Disruption of Mitotic Spindle Function: The hyper-stabilized microtubules are unable to perform the delicate and dynamic movements required for proper chromosome segregation during mitosis.

-

Activation of the Spindle Assembly Checkpoint (SAC): The SAC is a cellular surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed to anaphase. The presence of dysfunctional, stabilized microtubules triggers a sustained SAC activation, leading to a prolonged arrest in mitosis[5][6].

-

Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death[3][7][8]. This is a key mechanism by which isofludelone exerts its cytotoxic effects on cancer cells.

Quantitative Data on Epothilone-Tubulin Interaction

| Parameter | Compound | Value | Assay Type | Reference |

| Inhibition Constant (Ki) | Epothilone B | 0.71 µM | Competitive Radioligand Binding | [3][9] |

| Epothilone B | 0.4 - 0.7 µM | Competitive Radioligand Binding | [6] | |

| Half-maximal Inhibitory Concentration (IC50) for Tubulin Polymerization | Epothilone B | 0.52 µg/mL (~1.02 µM) | Fluorescence-based Polymerization Assay | [10] |

| Half-maximal Effective Concentration (EC50) for Tubulin Assembly | Epothilone B | 5.7 ± 0.3 µM | Sedimentation Assay | [11] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering as tubulin heterodimers polymerize into microtubules.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Isofludelone (or representative epothilone) stock solution in DMSO

-

Temperature-controlled 96-well plate reader capable of measuring absorbance at 340 nm

Protocol:

-

Preparation of Tubulin Polymerization Mix: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%. Keep the mix on ice.

-

Compound Preparation: Prepare serial dilutions of isofludelone in General Tubulin Buffer at 10x the final desired concentrations. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

-

Assay Setup: Pre-warm a 96-well plate to 37°C. Pipette 10 µL of the 10x compound dilutions into the wells.

-

Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Data Acquisition: Immediately place the plate in the 37°C plate reader and begin measuring the absorbance at 340 nm every 60 seconds for 60 minutes.

Data Analysis:

-

Subtract the initial absorbance reading (time 0) from all subsequent readings to correct for background.

-

Plot the change in absorbance versus time for each concentration.

-

Determine the maximum rate of polymerization (Vmax) and the plateau absorbance for each concentration.

-

Calculate the percentage of inhibition or promotion of polymerization relative to the vehicle control.

-

Plot the percentage of inhibition/promotion against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ or EC₅₀ value.

Competitive Tubulin Binding Assay (Fluorescence-Based)

This assay determines the binding affinity of an unlabeled ligand (isofludelone) by measuring its ability to displace a fluorescently labeled ligand from tubulin.

Materials:

-

Purified tubulin protein

-

Fluorescently labeled colchicine (B1669291) or a fluorescent taxane (B156437) derivative

-

Binding buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Isofludelone stock solution in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Protocol:

-

Assay Setup: In a 96-well black microplate, add a fixed concentration of tubulin (e.g., 3 µM) and a fixed concentration of the fluorescent probe (e.g., fluorescent colchicine at 3 µM) to each well.

-

Competitive Binding: Add varying concentrations of isofludelone to the wells. Include wells with no competitor (maximum fluorescence) and wells with a known competitor (e.g., nocodazole (B1683961) for colchicine site) as a positive control. A non-binding compound (e.g., paclitaxel (B517696) if using a colchicine probe) can be used as a negative control[12].

-

Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.

-

Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent probe.

Data Analysis:

-

Normalize the fluorescence values to the control with no competitor (100% binding).

-

Plot the percentage of fluorescence intensity against the logarithm of the isofludelone concentration.

-

Fit the data to a competitive binding equation to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Cell-Based Microtubule Bundling Assay (Immunofluorescence)

This assay visualizes the effect of isofludelone on the microtubule network in cultured cells.

Materials:

-

HeLa or other suitable cancer cell line

-

Cell culture medium and supplements

-

Isofludelone stock solution in DMSO

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of isofludelone for a specified time (e.g., 24 hours). Include a vehicle control.

-

Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. After washing, permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

-

Immunostaining: Block non-specific binding with 1% BSA for 1 hour. Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature. After washing, incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.

-

Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Data Analysis:

-

Qualitatively assess the changes in the microtubule network, looking for the formation of microtubule bundles and altered cellular morphology.

-

Quantify the extent of microtubule bundling using image analysis software if desired.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Characterizing Isofludelone-Tubulin Interaction

Signaling Pathway of Microtubule Stabilization-Induced Mitotic Arrest

Microtubule stabilization by isofludelone activates the Spindle Assembly Checkpoint (SAC), leading to mitotic arrest.

GSK-3β Signaling in Microtubule Dynamics

Glycogen synthase kinase 3β (GSK-3β) is a key regulator of microtubule stability through its phosphorylation of microtubule-associated proteins (MAPs).

Conclusion

Isofludelone represents a promising new generation of microtubule-stabilizing agents with potent anticancer activity. Its mechanism of action, centered on the hyper-stabilization of microtubules and subsequent induction of mitotic arrest and apoptosis, makes it a valuable compound for cancer therapy, particularly in the context of multidrug resistance. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for researchers and drug developers to further investigate the intricate interactions of isofludelone and other epothilones with the tubulin cytoskeleton, paving the way for the development of more effective and targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The signaling mechanisms linking mitotic arrest with apoptosis - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]

- 4. Epothilone B | C27H41NO6S | CID 448013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Activation of Apoptotic Signaling during Mitotic Arrest with AK301 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Foundational Studies of Epothilone B Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Epothilones, a class of 16-membered macrolides originally isolated from the myxobacterium Sorangium cellulosum, have garnered significant attention in oncology for their potent anti-tumor activity.[1][2] Their mechanism of action, similar to taxanes, involves the stabilization of microtubules, leading to G2/M cell cycle arrest and subsequent apoptosis.[3][4] Notably, epothilones have demonstrated efficacy against taxane-resistant cancer cell lines, positioning them as promising candidates for novel cancer therapeutics.[1][2] This technical guide provides an in-depth overview of the foundational studies of epothilone (B1246373) B analogues, focusing on their synthesis, biological evaluation, and mechanisms of action.

Quantitative Data on Biological Activity

The anti-proliferative activity of epothilone B and its analogues has been extensively evaluated across various cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a comparative view of their potency.

Table 1: In Vitro Cytotoxicity (IC50, nM) of Epothilone B Analogues in Human Cancer Cell Lines

| Compound/Analogue | A2780 (Ovarian) | 1A9 (Ovarian) | 1A9PTX10 (Paclitaxel-Resistant Ovarian) | 1A9PTX22 (Paclitaxel-Resistant Ovarian) | A2780AD (Adriamycin-Resistant Ovarian) | KB-31 (Cervical) | KB-8511 (P-gp expressing Cervical) |

| Epothilone A | - | 3.5 | - | - | - | 3.5 | 11 |

| Epothilone B | - | 1.5 | - | - | - | 0.6 | 2.5 |

| Paclitaxel | - | 2.5 | - | - | - | 2.2 | 4700 |

| Analogue 3 (thiomethyl thiazole (B1198619) side chain) | - | - | - | - | - | 0.3 | 0.9 |

| Analogue 6 (cyclopropyl) | - | - | - | - | - | 1.8 | 6.5 |

| Analogue 8 (cyclopropyl) | - | - | - | - | - | 1.6 | 7.2 |

| Analogue 10 (cyclopropyl) | - | - | - | - | - | 1.2 | 4.8 |

| Analogue 12 (cyclopropyl) | - | - | - | - | - | 1.5 | 5.5 |

| Analogue 13 (cyclopropyl) | - | - | - | - | - | 1.3 | 4.9 |

| Analogue 14 (cyclopropyl) | - | - | - | - | - | 1.1 | 4.1 |

Data compiled from multiple sources, including Nicolaou et al. (2002).[5]

Table 2: Comparative GI50 Values of Microtubule Stabilizers in A2780 (1A9) Human Ovarian Carcinoma Cell Lines

| Compound | GI50 (nM) |

| Epothilone D | 7.5 |

| 7-deoxy-epothilone D | 900 |

| (S)-14-methoxy-epothilone D | 29 |

| 7-deoxy-(S)-14-methoxy-epothilone D | 2200 |

| Paclitaxel | 15 |

Data from Britton et al. (2017).[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols employed in the study of epothilone B analogues.

Synthesis of Epothilone B Analogues

The total synthesis of epothilone B and its analogues is a complex undertaking that has been achieved through various strategic approaches. Common synthetic strategies often involve the coupling of key fragments followed by macrocyclization.

1. Stille Coupling for Side Chain Introduction:

This method is utilized for attaching the thiazole-containing side chain to the epothilone macrocycle.[5][7]

-

Materials: Vinyl iodide of the epothilone macrocycle, organostannane derivative of the side chain, Pd2(dba)3·CHCl3 (palladium catalyst), CuI (co-catalyst), AsPh3 (ligand), and DMF (solvent).

-

Procedure:

-

Dissolve the vinyl iodide and organostannane in DMF.

-

Add the palladium catalyst, copper iodide, and triphenylarsine (B46628) to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product using column chromatography.

-

2. Nozaki-Hiyama-Kishi (NHK) Coupling and Yamaguchi Macrolactonization:

This convergent strategy is employed for the synthesis of certain analogues, particularly those with modifications near the C12-C13 position.[5]

-

NHK Coupling:

-

Materials: Aldehyde fragment, vinyl iodide fragment, CrCl2 (catalyst), NiCl2 (co-catalyst), 4-t-BuPy (ligand), and DMSO (solvent).

-

Procedure:

-

Combine the aldehyde and vinyl iodide fragments in DMSO.

-

Add the chromium and nickel catalysts and the ligand.

-

Stir the reaction at room temperature to facilitate the carbon-carbon bond formation.

-

Work up the reaction and purify the coupled product.

-

-

-

Yamaguchi Macrolactonization:

-

Materials: The seco-acid obtained from the NHK coupling, 2,4,6-trichlorobenzoyl chloride, triethylamine (B128534), and 4-DMAP (catalyst) in a suitable solvent like THF.

-

Procedure:

-

Treat the seco-acid with 2,4,6-trichlorobenzoyl chloride and triethylamine to form the mixed anhydride.

-

Slowly add a solution of 4-DMAP in the solvent to the reaction mixture under high dilution conditions to promote intramolecular cyclization.

-

Purify the resulting macrocycle by column chromatography.

-

-

Biological Evaluation

1. In Vitro Cytotoxicity Assay:

The anti-proliferative effects of epothilone B analogues are commonly assessed using cytotoxicity assays such as the MTT or SRB assay.

-

Materials: Cancer cell lines, 96-well plates, cell culture medium, fetal bovine serum (FBS), antibiotics, epothilone B analogues, and MTT or SRB reagent.

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the epothilone B analogues for a specified period (e.g., 48-72 hours).

-

After the incubation period, add the MTT or SRB reagent and incubate further according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

-

2. Tubulin Polymerization Assay:

This assay directly measures the ability of epothilone B analogues to promote the polymerization of tubulin into microtubules.[5]

-

Materials: Purified tubulin, polymerization buffer (e.g., PIPES, MgCl2, EGTA), GTP, and a fluorescence or absorbance-based detection system. Commercial kits are also available (e.g., from Cytoskeleton, Inc.).

-

Procedure:

-

Prepare a reaction mixture containing purified tubulin in polymerization buffer.

-

Add the epothilone B analogue at various concentrations.

-

Initiate polymerization by adding GTP and incubating the mixture at 37°C.

-

Monitor the increase in turbidity (absorbance at 340 nm) or fluorescence over time using a spectrophotometer or fluorometer.

-

The rate and extent of polymerization are indicative of the compound's microtubule-stabilizing activity.

-

Signaling Pathways and Experimental Workflows

The biological effects of epothilone B analogues are mediated through complex signaling networks. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

References

- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production and bioprocessing of epothilone B from Aspergillus niger, an endophyte of Latania loddegesii, with a conceivable biosynthetic stability: anticancer, anti-wound healing activities and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of the epothilones : a novel class of antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epothilone B induces apoptosis and enhances apoptotic effects of ABT-737 on human cancer cells via PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cib.csic.es [cib.csic.es]

The Discovery and Development of KOS-1803 (Iso-fludelone): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

KOS-1803, also known as Iso-fludelone, is a rationally designed, third-generation synthetic epothilone (B1246373) that has demonstrated significant potential as a microtubule-stabilizing anticancer agent. Discovered at Memorial Sloan Kettering Cancer Center and developed by Kosan Biosciences, KOS-1803 was engineered to overcome limitations of earlier taxanes and natural epothilones, exhibiting improved metabolic stability, enhanced water solubility, and potent antitumor activity in a range of preclinical models, including those resistant to conventional chemotherapeutics. This technical guide provides a comprehensive overview of the discovery, preclinical development, and analytical methodologies for KOS-1803, intended for researchers and professionals in the field of oncology drug development.

Introduction

The epothilones are a class of 16-membered macrolides, originally identified as metabolites of the soil bacterium Sorangium cellulosum. Their mechanism of action, similar to the taxanes, involves the stabilization of microtubules, leading to G2/M cell cycle arrest and subsequent apoptosis in proliferating cells. This shared mechanism, however, is where the similarities end. Epothilones have demonstrated significant activity against taxane-resistant cancer cell lines, including those with tubulin mutations or overexpression of P-glycoprotein, a key mediator of multidrug resistance.

KOS-1803 emerged from a focused medicinal chemistry effort to optimize the pharmacological properties of the natural epothilone scaffold. Key structural modifications, including the incorporation of an isoxazole (B147169) moiety and a trifluoromethyl group, were introduced to enhance metabolic stability and aqueous solubility, respectively.[1] These improvements aimed to create a more drug-like molecule with a superior therapeutic index.

Mechanism of Action: Microtubule Stabilization

KOS-1803 exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding event promotes the polymerization of tubulin dimers into stable microtubules and inhibits their subsequent depolymerization. The resulting stabilization of the microtubule network disrupts the dynamic instability essential for the formation and function of the mitotic spindle during cell division. This interference with microtubule dynamics leads to a prolonged mitotic block, ultimately triggering the apoptotic cascade and cell death.

The signaling pathway initiated by KOS-1803-induced microtubule stabilization is depicted below:

References

An In-depth Technical Guide to the Preclinical Pharmacology of Utidelone

Disclaimer: Information regarding a compound specifically named "Isofludelone" is not available in the public domain. This guide focuses on the preclinical pharmacology of Utidelone (UTD1) , a novel, genetically engineered epothilone (B1246373) analog with a similar sounding name and a well-documented profile as a microtubule-stabilizing anticancer agent. Utidelone is currently approved in China for metastatic breast cancer and is under investigation for various other solid tumors.[1][2]

Introduction to Utidelone

Utidelone (UTD1) is a next-generation, genetically engineered analog of epothilone B, a class of microtubule-stabilizing agents.[3][4] Developed through the genetic manipulation of the polyketide biosynthetic gene cluster, Utidelone exhibits a broad spectrum of potent antitumor activity against various cancer types, including those that have developed resistance to taxanes.[5][6] Its key advantages include a favorable safety profile, efficacy against multidrug-resistant tumors, and the ability to cross the blood-brain barrier.[1][2][7] An oral formulation (UTD2) is also in clinical development, offering the potential for improved patient convenience and compliance.[8][9]

Mechanism of Action

The primary mechanism of action of Utidelone is the stabilization of microtubules, which are critical components of the cellular cytoskeleton involved in mitosis, cell structure, and intracellular transport.[10]

-

Binding to β-Tubulin: Utidelone binds to the β-tubulin subunit of microtubules, at or near the taxane-binding site.[10][11]

-

Microtubule Stabilization: This binding enhances the polymerization of tubulin dimers and stabilizes existing microtubules, protecting them from disassembly.[10][11] This action disrupts the normal dynamic instability of microtubules, which is essential for their function.

-

Mitotic Arrest: The suppression of microtubule dynamics leads to the formation of abnormal mitotic spindles, causing the cell cycle to arrest in the G2/M phase.[3][10]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[3][10] This process involves the cleavage of caspase-3 and poly ADP-ribose polymerase (PARP), a decrease in mitochondrial membrane potential, and the release of cytochrome c.[3]

-

ROS/JNK Pathway Involvement: In colorectal cancer cells, Utidelone-induced apoptosis has been shown to be mediated by an increase in reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3]

References

- 1. Beijing Biostar Pharmaceuticals Co., Ltd. [biostar-pharm.com]

- 2. Beijing Biostar Pharmaceuticals Co., Ltd. [biostar-pharm.com]

- 3. Utidelone inhibits growth of colorectal cancer cells through ROS/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Efficacy and safety of utidelone in pretreated patients with metastatic breast cancer in China: a multicenter, real-world study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I clinical and pharmacokinetic study of UTD1, a genetically engineered epothilone analog in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. medtechalert.com [medtechalert.com]

- 9. ASCO – American Society of Clinical Oncology [asco.org]

- 10. What is the mechanism of Utidelone? [synapse.patsnap.com]

- 11. Molecular mechanism of action of microtubule-stabilizing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Isoflavones in In-Vitro Cancer Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Isofludelone" did not yield specific results in scientific literature searches. It is possible that this is a novel compound, a proprietary name, or a misspelling. These application notes and protocols are therefore based on the broader class of isoflavones , a group of naturally occurring phytoestrogens extensively studied for their anticancer properties in in-vitro models. The protocols provided are generalized and may require optimization for specific isoflavones and cancer cell lines.

Introduction

Isoflavones, such as genistein (B1671435) and daidzein (B1669772), are a class of diphenolic compounds that have garnered significant interest in cancer research.[1][2] They are known to exert anti-proliferative, pro-apoptotic, and anti-angiogenic effects on various cancer cell lines.[1][2] The multifaceted mechanism of action of isoflavones involves the modulation of key cellular signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical for cancer cell survival and proliferation.[1][3] These notes provide an overview of the in-vitro applications of isoflavones in cancer research, including protocols for assessing their cytotoxic effects and elucidating their molecular mechanisms.

Data Presentation: Cytotoxicity of Common Isoflavones

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of the well-studied isoflavones, genistein and daidzein, in various human cancer cell lines. These values can serve as a reference for designing dose-response experiments.

| Isoflavone (B191592) | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| Genistein | HeLa | Cervical Cancer | 10.0 - 35 | [4] |

| Genistein | ME-180 | Cervical Cancer | 60 | [4] |

| Genistein | SiHa | Cervical Cancer | 80 | [4] |

| Genistein | MCF-7 | Breast Cancer | 47.5 | [5] |

| Genistein | SW480 | Colorectal Cancer | Not specified, dose-dependent inhibition observed | [6] |

| Genistein | SW620 | Colorectal Cancer | Not specified, dose-dependent inhibition observed | [6] |

| Daidzein | BEL-7402 | Liver Cancer | 59.7 ± 8.1 | [7] |

| Daidzein | MCF-7 | Breast Cancer | 50 | [8][9] |

| Daidzein | Caov-3 | Ovarian Cancer | Effective at 10⁻⁸ - 10⁻¹⁰ M | [10] |

| Daidzein | NIH:OVCAR-3 | Ovarian Cancer | Effective at 10⁻⁸ - 10⁻¹⁰ M | [10] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the in-vitro anticancer effects of isoflavones.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of an isoflavone on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Isoflavone stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the isoflavone in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted isoflavone solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest isoflavone concentration) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cancer cells treated with an isoflavone using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Isoflavone stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of the isoflavone (e.g., the IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature.[11]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Western Blot Analysis of Signaling Proteins (Akt and NF-κB Pathways)

This protocol outlines the procedure for analyzing the expression and phosphorylation status of key proteins in the Akt and NF-κB signaling pathways following isoflavone treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Isoflavone stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the isoflavone as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for in-vitro analysis of isoflavones.

Signaling Pathway Modulation

Caption: Isoflavone-mediated inhibition of Akt and NF-κB pathways.

References

- 1. MULTI-TARGETED THERAPY OF CANCER BY GENISTEIN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inactivation of NF-κB by genistein is mediated via Akt signaling pathway in breast cancer cells | Scilit [scilit.com]

- 4. A Comprehensive Review of Genistein’s Effects in Preclinical Models of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Effects of Genistein In Vitro as a Chemopreventive Agent for Colorectal Cancer—Strategy to Improve Its Efficiency When Administered Orally - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production [journal.waocp.org]

- 9. researchgate.net [researchgate.net]

- 10. Isoflavones inhibit proliferation of ovarian cancer cells in vitro via an estrogen receptor-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Isofludelone Efficacy in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Isofludelone, a novel investigational anti-cancer agent, using xenograft models. The following sections detail the necessary procedures for cell line selection, establishment of xenografts, administration of Isofludelone, and monitoring of tumor growth and other key endpoints. The protocols are designed to ensure robust and reproducible assessment of Isofludelone's therapeutic potential.

Mechanism of Action and Signaling Pathway

While the precise mechanism of Isofludelone is under investigation, it is hypothesized to target key signaling pathways involved in tumor cell proliferation and survival. A putative pathway involves the inhibition of the PI3K/Akt/mTOR signaling cascade, a critical regulator of cell growth and metabolism frequently dysregulated in cancer.

Caption: Putative signaling pathway targeted by Isofludelone.

Experimental Workflow for Efficacy Assessment

A typical workflow for assessing the efficacy of Isofludelone in a xenograft model is outlined below. This process begins with the selection of an appropriate cancer cell line and culminates in data analysis and interpretation.

Caption: General experimental workflow for in vivo efficacy studies.

Detailed Experimental Protocols

Cell Line Selection and Culture

-

Selection: Choose a human cancer cell line relevant to the therapeutic indication of Isofludelone. Ensure the cell line has a known tumorigenic potential in immunocompromised mice. For this protocol, we will use the hypothetical human breast cancer cell line, MDA-MB-231.

-

Culture Conditions: Culture MDA-MB-231 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Quality Control: Regularly test cells for mycoplasma contamination. Authenticate cell line identity using short tandem repeat (STR) profiling.

Xenograft Model Establishment

-

Animals: Use female athymic nude mice (nu/nu), 6-8 weeks of age. Allow mice to acclimatize for at least one week before any procedures. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

-

Cell Preparation for Implantation:

-

Harvest MDA-MB-231 cells during the logarithmic growth phase using trypsin-EDTA.

-

Wash the cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

-

-

Subcutaneous Implantation:

-

Anesthetize the mouse using isoflurane.

-

Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[1]

-

Monitor the mice for tumor growth.

-

Treatment Protocol

-

Tumor Monitoring and Randomization:

-

Begin measuring tumor volume once tumors become palpable, typically 7-10 days post-implantation.[2]

-

Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

-

When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[2]

-

-

Preparation of Isofludelone:

-

Prepare the dosing solution of Isofludelone in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water).

-

The vehicle alone will be used for the control group.

-

-

Administration:

-

Administer Isofludelone or vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the pharmacokinetic properties of Isofludelone.[2] For this protocol, we will assume oral gavage once daily.

-

Monitor the body weight of the mice twice weekly as an indicator of toxicity.

-

Efficacy Evaluation

-

Tumor Growth Inhibition (TGI):

-

Measure tumor volumes two to three times per week using digital calipers.[2]

-

The primary endpoint is typically the percentage of tumor growth inhibition (%TGI) at the end of the study.

-

%TGI is calculated as: %TGI = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.

-

-

Study Termination:

-

The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed in the treated groups (e.g., >20% body weight loss).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups. Below are examples of how to present efficacy and toxicity data.

Table 1: Efficacy of Isofludelone in MDA-MB-231 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |

| Vehicle Control | - | QD, PO | 1850 ± 150 | - | - |

| Isofludelone | 25 | QD, PO | 980 ± 110 | 47 | <0.05 |

| Isofludelone | 50 | QD, PO | 520 ± 85 | 72 | <0.01 |

Data are hypothetical and for illustrative purposes only.

Table 2: Toxicity Assessment of Isofludelone

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM | Treatment-Related Deaths |

| Vehicle Control | - | +5.2 ± 1.5 | 0/10 |

| Isofludelone | 25 | -2.1 ± 2.0 | 0/10 |

| Isofludelone | 50 | -8.5 ± 3.1 | 0/10 |

Data are hypothetical and for illustrative purposes only.

Concluding Remarks

These protocols provide a standardized framework for assessing the in vivo efficacy of Isofludelone in xenograft models. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data to support the preclinical development of this novel anti-cancer agent. It is crucial to adapt these protocols based on the specific characteristics of the compound and the research questions being addressed.

References

Application Note: Quantitative Analysis of Isofludelone in Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Isofludelone in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a straightforward sample preparation procedure and optimized LC-MS/MS parameters for accurate and precise quantification. This method is suitable for pharmacokinetic studies and other drug development applications requiring the measurement of Isofludelone concentrations in a biological matrix.

Introduction

Isofludelone is a novel therapeutic agent whose pharmacokinetic profile is of significant interest in preclinical and clinical development. Accurate quantification of Isofludelone in plasma is essential for determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the preferred method for bioanalytical studies.[1][2] This document provides a comprehensive protocol for the extraction and quantification of Isofludelone from plasma.

Experimental Protocols

Materials and Reagents

-

Isofludelone reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (with anticoagulant)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.[3][4]

-

Spiking : To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

-

Precipitation : Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]

-

Vortexing : Vortex the mixture for 2 minutes to ensure thorough mixing and complete protein precipitation.[5]

-

Centrifugation : Centrifuge the samples at 12,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[5]

-

Supernatant Collection : Carefully transfer the supernatant to a clean tube.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase.[5]

-

Filtration : Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial for analysis.[5]

LC-MS/MS Instrumentation and Conditions

Optimal instrument parameters are crucial for achieving the desired sensitivity and selectivity.[6] The following are typical starting conditions that should be optimized for the specific system being used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)[7] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Linear gradient from 5% to 95% B over 5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |